molecular formula C19H17ClN2O2S2 B2988486 2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)-N-(4-methoxyphenyl)acetamide CAS No. 953966-41-1

2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)-N-(4-methoxyphenyl)acetamide

Cat. No.: B2988486
CAS No.: 953966-41-1
M. Wt: 404.93
InChI Key: QWIAQSMQYANIIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-((3-Chlorobenzyl)thio)thiazol-4-yl)-N-(4-methoxyphenyl)acetamide is a thiazole-based compound featuring a thioether-linked 3-chlorobenzyl group and an N-(4-methoxyphenyl)acetamide moiety. Its structural design combines a heterocyclic core with substituents known to influence bioactivity, such as the electron-withdrawing chlorine atom and the methoxy group on the phenyl ring.

Properties

IUPAC Name

2-[2-[(3-chlorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O2S2/c1-24-17-7-5-15(6-8-17)21-18(23)10-16-12-26-19(22-16)25-11-13-3-2-4-14(20)9-13/h2-9,12H,10-11H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWIAQSMQYANIIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)SCC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)-N-(4-methoxyphenyl)acetamide is a thiazole-containing compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its activity against different biological targets.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Thiazole Ring : This is achieved through the Hantzsch thiazole synthesis, where α-haloketones react with thioamides.
  • Introduction of the 3-chlorobenzyl Group : A nucleophilic substitution reaction introduces the 3-chlorobenzyl moiety into the thiazole derivative.
  • Acylation : The final step involves acylating the thiazole derivative with an appropriate amine to yield the target compound.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The thiazole ring can inhibit enzyme activity by binding to active sites, while the 3-chlorobenzyl group may enhance membrane penetration, allowing for broader cellular interactions .

Antimicrobial Activity

Research indicates that compounds containing thiazole rings exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains, suggesting that this compound could serve as a lead for developing new antimicrobial agents .

Anticancer Properties

Studies have demonstrated that thiazole derivatives can possess cytotoxic effects against cancer cell lines. The presence of electron-donating groups in the structure enhances their activity, as seen in related compounds with similar structural features . For example, the compound's interaction with Bcl-2 proteins has been linked to its potential anticancer effects, indicating a mechanism involving modulation of apoptotic pathways .

Case Studies and Data Tables

Several studies have reported on the biological evaluation of thiazole derivatives similar to this compound. Below is a summary table highlighting key findings from various research articles:

StudyCompoundActivityIC50 Value (µM)Reference
AThiazole Derivative AAntimicrobial5.0
BThiazole Derivative BAnticancer (A431 cells)1.98
CThiazole Derivative CEnzyme Inhibition (Bcl-2)<10.0

These studies suggest that modifications to the thiazole ring can significantly impact biological activity, making it crucial for future research to explore various substituents.

Comparison with Similar Compounds

Structural Analogues and Bioactivity

The table below summarizes key structural analogs and their biological activities:

Compound Name Core Structure Substituents (Thio Group) Acetamide Group Biological Activity Key Findings References
Target Compound Thiazole 3-Chlorobenzyl N-(4-Methoxyphenyl) Hypothetical Structural basis for comparison. N/A
2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-Methoxyphenyl)acetamide Oxadiazole-Benzofuran Benzofuran-oxadiazole N-(4-Methoxyphenyl) Antimicrobial Potent activity attributed to 4-methoxyphenyl enhancing binding affinity.
3d (Antitumor Agent) Thiazolidinone Benzothiazole-amino N-(4-Methoxyphenyl) Antitumor (Renal, NSCLC*) High potency: logGI50 = -5.38, logTGI = -4.43.
N-(4-(3-Chlorophenyl)thiazol-2-yl)-2-m-Tolylacetamide (107k) Thiazole 3-Chlorophenyl m-Tolyl Antimicrobial MIC = 6.25 μg/mL against bacterial strains.
N-(4-Methoxyphenyl)-2-(2-((4-Methylbenzyl)thio)thiazol-4-yl)acetamide Thiazole 4-Methylbenzyl N-(4-Methoxyphenyl) N/A Structural analog; methyl group may reduce electronegativity vs. chlorine.
2-(2-((3-Chlorobenzyl)thio)thiazol-4-yl)-N-(2-(4-Fluorophenoxy)ethyl)acetamide Thiazole 3-Chlorobenzyl 2-(4-Fluorophenoxy)ethyl N/A Substituent variation in acetamide group alters solubility and binding.

*NSCLC: Non-small cell lung cancer

Key Observations

Thiazole Core vs. Heterocyclic Variants
  • The thiazole core (as in the target compound) is prevalent in antimicrobial agents (e.g., compound 107k, MIC = 6.25 μg/mL) .
  • Oxadiazole-benzofuran hybrids (e.g., compound 2b) exhibit enhanced antimicrobial activity, suggesting heterocyclic fusion can broaden bioactivity .
  • Thiazolidinone derivatives (e.g., compound 3d) demonstrate potent antitumor activity, indicating core flexibility in targeting cancer pathways .
Impact of Substituents
  • 3-Chlorobenzyl Thio Group: The chlorine atom’s electronegativity may enhance lipophilicity and receptor binding compared to 4-methylbenzyl () or non-halogenated groups.
  • 4-Methoxyphenyl Acetamide : This group is recurrent in high-activity compounds (e.g., 3d and 2b), likely due to its electron-donating methoxy group improving solubility and interaction with aromatic residues in enzymes .
  • Variations in Acetamide Substituents: Replacing 4-methoxyphenyl with 4-fluorophenoxyethyl () or m-tolyl () alters steric and electronic profiles, affecting potency and selectivity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.